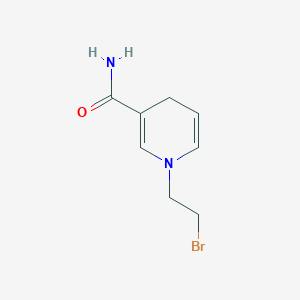

1-(2-bromoethyl)-4H-pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

90002-51-0 |

|---|---|

Molecular Formula |

C8H11BrN2O |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4H-pyridine-3-carboxamide |

InChI |

InChI=1S/C8H11BrN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |

InChI Key |

JILAANQNQQXRID-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-(2-Bromoethyl)-4H-pyridine-3-carboxamide

The synthesis of the target compound, a pyridinium (B92312) salt, is primarily achieved through the N-alkylation of a pre-existing pyridine-3-carboxamide (B1143946) scaffold. The efficiency and viability of this process depend on the methods used to construct the initial scaffold and the specific conditions of the alkylation step.

Strategies for N-Alkylation of Pyridine (B92270) Carboxamides with Bromoethyl Reagents

The direct N-alkylation of a pyridine ring is a fundamental and widely utilized reaction in heterocyclic chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic sextet, making it available for nucleophilic attack on electrophiles. ijnrd.org The reaction of pyridine or its derivatives, such as nicotinamide (B372718) (pyridine-3-carboxamide), with alkyl halides like 1,2-dibromoethane (B42909) leads to the formation of quaternary N-alkyl pyridinium salts. ijnrd.orgquimicaorganica.org

The general mechanism involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the bromoethyl reagent. This quaternization reaction is typically performed using primary or secondary alkyl halides, as tertiary halides are more prone to elimination reactions. quimicaorganica.org In the context of synthesizing this compound, nicotinamide is reacted with an excess of a bromoethyl reagent, such as 1,2-dibromoethane. The use of excess dibromoethane helps to ensure mono-alkylation at the pyridine nitrogen, yielding the desired pyridinium bromide salt. The reaction conditions, including solvent and temperature, are critical for optimizing the yield and minimizing side products.

Mechanistic studies on pyridine N-alkylation have shown that these reactions can sometimes involve single electron-transfer (SET) processes, especially when using organometallic alkylating agents. nih.gov However, with simple alkyl halides like 1,2-dibromoethane, the reaction is predominantly considered a direct SN2 displacement.

Multistep Synthesis Approaches for Pyridine-3-carboxamide Scaffolds

The pyridine-3-carboxamide core, also known as the nicotinamide scaffold, is a prevalent structure in many biologically active compounds and serves as a crucial building block in organic synthesis. nih.gov Various synthetic strategies exist for its construction, often involving multiple steps to assemble the substituted pyridine ring.

Classical methods for pyridine synthesis include condensation reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonia source), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. ijnrd.org Other approaches utilize 1,3-dicarbonyl compounds and vinylogous amides. nih.gov

More contemporary and specialized multistep syntheses have been developed to create functionalized pyridine-3-carboxamide analogs. These often involve a linear pathway where substituents are introduced sequentially. For instance, a synthetic route might begin with a simple, commercially available pyridine derivative which is then elaborated through a series of reactions such as nitration, reduction, and acylation to build the final carboxamide scaffold before the ultimate N-alkylation step. researchgate.netnih.gov

A summary of general synthetic approaches to pyridine scaffolds is presented below.

| Synthesis Name | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, Ammonia, β-Ketoester | Forms a dihydropyridine intermediate that requires oxidation. ijnrd.org |

| Condensation | 1,3-Dicarbonyl, Vinylogous Amide | A versatile method for creating unsymmetrically substituted pyridines. nih.gov |

| Aza-Diels-Alder | Enamines, Triazines | An inverse electron demand cycloaddition to form the pyridine ring. nih.gov |

| Multistep Functionalization | Simple Pyridine Derivative | Stepwise introduction of functional groups (e.g., nitro, amino, carboxyl) onto a starting pyridine ring. nih.govresearchgate.netnih.gov |

Yield Optimization and Scalability Considerations in Synthetic Procedures

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application. In the N-alkylation step, the reaction can result in a mixture of products, particularly when using reagents that can react at multiple sites. nih.gov The choice of solvent and temperature can significantly influence the product ratio. For example, in some N-alkylation reactions, a kinetic product may form initially, which can then rearrange to a more thermodynamically stable product upon heating. nih.gov

For large-scale production, methods that avoid complex purification techniques like column chromatography are highly desirable. Developing procedures that result in the precipitation of the desired product in high purity can greatly enhance the efficiency and scalability of the synthesis. google.com The stability of the resulting pyridinium salt is also a key consideration; stable, crystalline products are easier to handle and store. chemrxiv.org

Key factors for improving yield and scalability include:

Reagent Stoichiometry: Using an appropriate excess of the alkylating agent (e.g., 1,2-dibromoethane) can drive the reaction to completion and favor mono-alkylation.

Solvent Choice: The polarity and boiling point of the solvent can affect reaction rates and selectivity.

Temperature Control: Maintaining an optimal temperature can prevent side reactions and the formation of undesired byproducts.

Purification Method: Designing the synthesis to yield a crystalline product that can be isolated by simple filtration is advantageous for scaling up. google.com

Reactivity Studies of the 2-Bromoethyl Moiety in this compound

The chemical utility of this compound stems largely from the reactivity of the terminal bromoethyl group. This electrophilic site is susceptible to attack by a variety of nucleophiles, and its proximity to the pyridine ring and amide group allows for the potential of intramolecular reactions.

Nucleophilic Substitution Reactions and Derivative Synthesis

The primary alkyl bromide of the 2-bromoethyl group is an excellent electrophile for SN2 reactions. This allows for the synthesis of a wide array of derivatives by reacting this compound with various nucleophiles. The bromide is a good leaving group, facilitating its displacement.

This reactivity is analogous to that seen in other molecules containing bromomethyl or bromoethyl functionalities. For example, 5-bromomethyl-substituted heterocycles readily undergo substitution reactions. The bromine can be displaced by sulfur nucleophiles (like ammonium (B1175870) thiocyanate (B1210189) to form a thiocyanatomethyl group), oxygen nucleophiles (through hydrolysis to form a hydroxymethyl group), or other halides (via Finkelstein reaction). nih.gov Similarly, the 2-bromoethyl group on the pyridinium salt can react with nucleophiles to generate a diverse library of compounds, making it a valuable synthetic intermediate.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium Azide (NaN₃) | -CH₂CH₂N₃ |

| Thiocyanate | Potassium Thiocyanate (KSCN) | -CH₂CH₂SCN |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂CH₂OH |

| Amine | Ammonia (NH₃), Alkylamines | -CH₂CH₂NH₂, -CH₂CH₂NHR |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂CH₂SPh |

Potential for Ring Closure Reactions and Cyclization

The structure of this compound features an electrophilic center (the carbon bearing the bromine) and a nucleophilic center (the amide nitrogen) separated by a flexible chain. This arrangement makes intramolecular cyclization a significant potential reaction pathway.

Such intramolecular reactions can lead to the formation of novel heterocyclic ring systems. Studies on related structures have demonstrated the feasibility of such cyclizations. For example, the alkylation of 2-aminopyrimidines with α-bromoacetamides yields intermediates that can undergo intramolecular cyclization to form fused bicyclic systems like imidazo[1,2-c]pyrimidines. researchgate.net In a similar vein, the amide nitrogen of the pyridine-3-carboxamide moiety could, under appropriate conditions (typically basic), attack the bromoethyl chain to form a new ring. The favorability of 5- or 6-membered ring formation suggests that this intramolecular SN2 reaction could be a viable synthetic route to fused or bridged pyridinium structures. The successful cyclization of various aminopyridine and aminoquinoline intermediates to form new heterocyclic systems further supports this potential. researchgate.netnih.gov

Chemical Derivatization of the Carboxamide Group

The carboxamide group at the 3-position of the pyridine ring offers another avenue for chemical modification, including hydrolysis, amidation, and functionalization of the amide nitrogen.

Amidation and Hydrolysis Pathways

The interconversion between the carboxamide and a carboxylic acid (nicotinic acid derivative) is a fundamental transformation.

Hydrolysis:

The hydrolysis of the carboxamide group of 1-(2-bromoethyl)-4-pyridine-3-carboxamide to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Studies on the hydrolysis of pyridine-3-carboxamide (nicotinamide) have shown that this reaction can be performed in high-temperature water, yielding the corresponding nicotinic acid. chemicalbook.com The kinetics of this hydrolysis have been studied, revealing that the reaction follows first-order kinetics. chemicalbook.com Industrial processes for the hydrolysis of cyanopyridines to pyridine carboxylic acids or amides often involve controlling conditions to favor one product over the other.

Amidation:

The reverse reaction, amidation of the corresponding nicotinic acid derivative, is a standard method for forming the carboxamide group. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. The synthesis of N-(pyridin-3-yl)nicotinamide, for instance, proceeds through the reaction of nicotinoyl chloride with 3-aminopyridine.

Modifications and Functionalization of the Carboxamide Nitrogen

Direct modification of the carboxamide nitrogen in nicotinamide and its derivatives is a more challenging transformation but offers the potential to introduce a wide range of functional groups.

N-Alkylation and N-Acylation:

While direct N-alkylation or N-acylation of the primary carboxamide of nicotinamide is not commonly reported in standard synthetic literature, related transformations provide insight into potential pathways. For example, the synthesis of N-substituted nicotinamide derivatives has been reported, though these often proceed through the coupling of a substituted amine with an activated nicotinic acid derivative rather than direct modification of nicotinamide. nih.gov

In biological systems, the nicotinamide moiety undergoes various modifications. For instance, N-terminal acetylation of proteins is a common post-translational modification. nih.govnih.gov While this is an enzymatic process, it highlights the potential for the amide nitrogen to be functionalized.

The synthesis of substituted N-(1-piperidinobenzyl)nicotinamide has been achieved, demonstrating that the nicotinamide scaffold can be elaborated to include complex N-substituents. researchgate.net Furthermore, a two-step methodology for the synthesis of β-nicotinamide riboside involves the conversion of a cationic nicotinate (B505614) ester to the corresponding amide via treatment with ammonia, highlighting the reactivity of intermediates that could be leveraged for N-functionalization.

The following table summarizes the potential derivatization of the carboxamide group:

| Reaction | Reagent/Condition | Product |

| Hydrolysis | Acid or base, heat | 1-(2-bromoethyl)-4-pyridine-3-carboxylic acid |

| Amidation (from carboxylic acid) | SOCl₂, then R₂NH | 1-(2-bromoethyl)-N,N-disubstituted-4-pyridine-3-carboxamide |

| N-Functionalization (hypothetical) | Alkyl halide/Acyl halide, strong base | N-alkyl/acyl-1-(2-bromoethyl)-4-pyridine-3-carboxamide |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

¹H NMR Spectroscopic Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of a related compound, diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, provides insight into the expected proton environments. ijrcs.org In a typical ¹H NMR spectrum of a 1,4-dihydropyridine (B1200194) derivative, distinct signals are observed for the various protons within the molecule. For 1-(2-bromoethyl)-1,4-dihydropyridine-3-carboxamide, the following proton signals would be anticipated: a singlet for the NH proton of the dihydropyridine (B1217469) ring, multiplets for the aromatic protons of the phenyl ring, and distinct signals for the methyl and methylene (B1212753) protons of the ester groups. ijrcs.org Specifically, the NH proton of the pyridine (B92270) ring typically appears as a singlet around 7.26 ppm. ijrcs.org The protons on the substituted phenyl ring would appear as a multiplet in the range of 7.1-7.2 ppm. ijrcs.org The methylene protons of the ethyl ester groups would likely present as a multiplet around 4.01-4.16 ppm, while the methyl protons of these groups would be observed as a triplet between 1.19 and 1.31 ppm. ijrcs.org The methyl groups attached to the dihydropyridine ring would show a singlet around 2.4 ppm, and the proton at the C4 position would appear as a singlet at approximately 4.9 ppm. ijrcs.org

For the specific bromoethyl group in the target compound, one would expect two triplet signals corresponding to the two methylene groups (-CH₂-CH₂-Br). The methylene group adjacent to the nitrogen would be shifted downfield compared to the methylene group adjacent to the bromine atom due to the differing electronegativity of the neighboring atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (Dihydropyridine) | ~7.3 | Singlet |

| Aromatic CH | ~7.1-7.2 | Multiplet |

| C4-H | ~4.9 | Singlet |

| N-CH₂-CH₂Br | ~4.1 | Triplet |

| N-CH₂-CH₂Br | ~3.6 | Triplet |

| Ring CH₃ | ~2.4 | Singlet |

| Carboxamide NH₂ | ~6.8, ~7.5 | Broad Singlets |

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Confirmation

In the context of 1-(2-bromoethyl)-1,4-dihydropyridine-3-carboxamide, the carbonyl carbon of the carboxamide group would be expected in the range of 165-175 ppm. The carbons of the dihydropyridine ring would appear in the olefinic and aliphatic regions of the spectrum. The carbon of the bromoethyl group directly attached to the nitrogen would resonate at a higher chemical shift than the carbon bearing the bromine atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxamide) | ~168 |

| C2, C6 (Dihydropyridine) | ~145 |

| C3, C5 (Dihydropyridine) | ~105 |

| C4 (Dihydropyridine) | ~40 |

| N-CH₂-CH₂Br | ~50 |

| N-CH₂-CH₂Br | ~30 |

2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. omicsonline.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 1-(2-bromoethyl)-1,4-dihydropyridine-3-carboxamide, COSY would show a cross-peak between the two methylene groups of the bromoethyl substituent, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For 1-(2-bromoethyl)-1,4-dihydropyridine-3-carboxamide, the molecular ion peak (M+) would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular formula. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of 1,4-dihydropyridine derivatives under mass spectrometric conditions often involves the loss of substituents from the ring. researchgate.net A common fragmentation pathway is the loss of the C-4 substituent, leading to the formation of a stable pyridinium (B92312) cation. researchgate.net For the target molecule, fragmentation could also involve the cleavage of the bromoethyl side chain. The loss of a bromine radical (Br•) or the entire bromoethyl group are plausible fragmentation pathways. The presence of a peak corresponding to the loss of HBr is also possible.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment | Proposed Structure | m/z |

| [M]+ | C₈H₁₀BrN₃O | 247/249 |

| [M - Br]+ | C₈H₁₀N₃O | 168 |

| [M - C₂H₄Br]+ | C₆H₆N₃O | 136 |

| [M - HBr]+ | C₈H₉N₃O | 167 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. chemrxiv.orgnih.gov

The IR spectrum of 1-(2-bromoethyl)-1,4-dihydropyridine-3-carboxamide is expected to show characteristic absorption bands for the N-H and C=O functional groups. The N-H stretching vibration of the dihydropyridine ring and the carboxamide group would appear as one or more bands in the region of 3200-3400 cm⁻¹. nih.gov The C=O stretching vibration of the amide group is expected to be a strong band around 1650 cm⁻¹. nih.gov The C-N stretching vibrations would be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, generally in the range of 500-700 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide & Dihydropyridine) | Stretch | 3200-3400 |

| C-H (Aromatic/Olefinic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Amide) | Stretch | ~1650 |

| C=C (Dihydropyridine) | Stretch | ~1600 |

| C-N | Stretch | 1200-1400 |

| C-Br | Stretch | 500-700 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical and molecular formula of the synthesized molecule. The experimentally determined percentages of C, H, N, and Br should be in close agreement with the calculated values for the molecular formula C₈H₁₀BrN₃O. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Interactive Data Table: Calculated Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 8 | 96.08 | 38.89% |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 4.09% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.34% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 17.02% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.48% |

| Total | 247.11 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

Information regarding the single-crystal X-ray diffraction analysis of 1-(2-bromoethyl)-4H-pyridine-3-carboxamide, which would provide definitive proof of its three-dimensional structure, is not present in the accessible scientific literature. The determination of crystal structure through X-ray crystallography is a crucial technique for elucidating the precise spatial arrangement of atoms and molecules in a crystalline solid. This analysis yields fundamental data such as:

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are critical for confirming the molecular connectivity and conformation.

Intermolecular Interactions: The types and geometries of non-covalent interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of molecules in the crystal.

Without experimental data from X-ray diffraction studies, a definitive description of the solid-state conformation, molecular packing, and hydrogen-bonding networks of this compound cannot be accurately reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of 1-(2-Bromoethyl)-4H-pyridine-3-carboxamide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prevalent method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C and C-N bonds of the ethyl-carboxamide sidechain), multiple local energy minima, or conformers, may exist.

A thorough conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each starting structure. This process identifies the most stable conformer (the global minimum) and other low-energy conformers. The results would typically be presented in a table listing the relative energies of each stable conformer and their key dihedral angles. However, no such specific study or data table has been published for this compound.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity.

Molecular Orbitals: DFT calculations determine the shapes and energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nist.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. schrodinger.com A small gap suggests that a molecule is more reactive and can be more easily excited electronically. nih.gov This value is crucial for understanding chemical reactivity and predicting UV-Vis absorption spectra. schrodinger.comnih.gov

Charge Distribution: Methods such as Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to calculate the partial atomic charge on each atom in the molecule. This reveals the distribution of electron density and helps identify electrophilic and nucleophilic sites.

For this compound, one would expect the electronegative oxygen, nitrogen, and bromine atoms to carry partial negative charges, while adjacent carbons and hydrogens would be more positive. Specific values from a DFT calculation are not available in the literature.

Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. nih.gov After a successful geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the wavenumbers and intensities of the fundamental vibrational modes. nih.govmdpi.com

These predicted frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov Key vibrational modes for this compound would include the C=O stretch of the amide, N-H stretches, C-Br stretch, and various C-C and C-N vibrations within the pyridine (B92270) ring. A detailed assignment requires a specific computational study, which is currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other species.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, these would likely be around the carbonyl oxygen and the pyridine nitrogen. psu.edu

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These would be expected around the amide and pyridine ring hydrogens. psu.edu

An MEP map provides a rich, visual guide to the reactive sites of this compound, but a calculated map for this specific molecule has not been published. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This analysis is particularly useful for quantifying delocalization and hyperconjugative interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. arxiv.org Unlike DFT, which typically examines static, minimum-energy structures, MD provides insights into the dynamic behavior of a molecule, such as its conformational flexibility and its interactions with a solvent.

An MD simulation of this compound, likely in a solvent like water or DMSO, would involve:

Assigning a force field to describe the inter- and intramolecular forces. arxiv.org

Simulating the system for a period ranging from nanoseconds to microseconds, solving Newton's equations of motion at each small time step.

Analyzing the resulting trajectory to understand how the molecule moves, changes conformation, and forms hydrogen bonds with its environment.

This type of simulation could reveal the preferred solution-phase conformations and dynamic stability of the compound, but no such studies have been published.

Conformational Flexibility and Dynamic Behavior

The structure of this compound allows for considerable conformational flexibility, primarily due to the rotatable bonds in the bromoethyl side chain. The pyridine ring itself is a relatively rigid structure. Computational models, such as those used in molecular dynamics simulations, can predict the various conformations the molecule can adopt. These simulations reveal that the side chain can fold and rotate, leading to different spatial arrangements of the bromine atom relative to the pyridine carboxamide core. This dynamic behavior is crucial as it determines how the molecule can adapt its shape to fit into the binding sites of various macromolecules. The stability of different conformers is influenced by intramolecular interactions, such as potential weak hydrogen bonds or steric hindrance between the side chain and the ring.

Solvent Effects and Solution-Phase Properties

The properties of this compound in a solution are significantly influenced by the surrounding solvent. researchgate.net Theoretical models can simulate these solvent effects, showing how polar and non-polar solvents interact with the molecule. In polar protic solvents, like water or ethanol, the carboxamide group can act as both a hydrogen bond donor and acceptor. researchgate.net The pyridine nitrogen can also accept a hydrogen bond. These interactions can stabilize the molecule and influence its preferred conformation. In aprotic solvents, different types of dipole-dipole interactions would dominate. researchgate.net The study of pyridine carboxylic acids has shown that reactivity can be higher in protic solvents compared to aprotic ones, a principle that likely extends to its derivatives. researchgate.net Understanding these solvent effects is critical for predicting the molecule's solubility, stability, and reaction kinetics in different chemical environments.

Molecular Docking and Ligand-Target Interaction Prediction (In vitro/cellular context)

Molecular docking is a computational technique used to predict how a molecule, or ligand, binds to a macromolecular target, such as a protein or DNA. nih.govnih.gov For pyridine carboxamide derivatives, docking studies have been instrumental in identifying potential biological targets. nih.gov These simulations place the ligand into the binding site of a target and calculate a "docking score," which estimates the binding affinity. nih.gov For instance, pyrazole-carboxamides have been successfully docked into the active sites of carbonic anhydrase I and II, revealing their potential as inhibitors. nih.gov Similarly, thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives have been studied as potential inhibitors of the FOXM1 protein. nih.gov These studies provide a predictive framework for how this compound might interact with similar biological targets.

Binding Mode Analysis with Relevant Macromolecules (e.g., proteins, DNA)

Analysis of the binding modes from docking simulations provides a detailed picture of how a ligand orients itself within a target's binding site. nih.govnih.gov For related pyridine carboxamide structures, these analyses often show the pyridine ring and carboxamide group forming key interactions that anchor the molecule. nih.govresearchgate.net The specific orientation is governed by the need to place functional groups in positions where they can form favorable interactions with the amino acid residues of the protein. nih.govrsc.org For example, in studies with FOXM1 inhibitors, the phenylacetamide ring of a related compound was shown to interact with a high-electron-density area of the protein's DNA-binding domain. nih.gov This type of detailed analysis is crucial for understanding the structural basis of a ligand's activity and for guiding the design of more potent and selective molecules.

Hydrogen Bonding and Other Non-Covalent Interactions at Binding Sites

| Interaction Type | Potential Functional Groups Involved | Example from Related Compounds |

| Hydrogen Bonding | Carboxamide (-CONH2), Pyridine Nitrogen | Interaction with Asp293 and Ser290 in the FOXM1-DBD active site. nih.gov |

| Hydrophobic Interactions | Pyridine Ring | Engagement with hydrophobic pockets in various enzyme active sites. nih.gov |

| Pi-Pi Stacking | Pyridine Ring | Stacking with aromatic amino acid residues like Tyrosine or Phenylalanine. nih.gov |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools for investigating the step-by-step process of chemical reactions. By modeling the reactants, products, and any intermediate structures, scientists can map out the entire reaction pathway. rsc.org This is particularly useful for understanding reactions that are difficult to study experimentally. For derivatives of pyridine, computational approaches have been used to explore their synthesis and reactivity, such as in nucleophilic aromatic substitution reactions. researchgate.net

Thermodynamic and Activation Parameters for Key Reactions

As of the latest available research, specific experimental or computational studies detailing the thermodynamic and activation parameters for key reactions involving this compound have not been reported in publicly accessible scientific literature.

Theoretical investigations into the reactivity of molecules often involve the calculation of parameters such as Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) to understand reaction mechanisms and kinetics. These parameters provide insight into the energy barriers and molecular ordering of the transition states of chemical reactions.

For a molecule like this compound, key reactions of interest for such a computational study would likely include:

Nucleophilic substitution at the bromoethyl group: The bromine atom is a good leaving group, making the ethyl chain susceptible to attack by nucleophiles.

Cyclization reactions: Intramolecular reactions leading to the formation of fused ring systems.

Reactions involving the pyridine ring: Such as electrophilic or nucleophilic aromatic substitution, although the 4H-pyridine form is not aromatic.

Despite the theoretical potential for these studies, a comprehensive search of chemical databases and scientific journals did not yield any specific data tables or detailed research findings on the thermodynamic and activation parameters for reactions of this particular compound. Therefore, no data tables can be generated at this time. Further research in the field of computational chemistry is required to elucidate these properties for this compound.

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on the Pyridine (B92270) Ring (Position and Type of Substituents)

The pyridine ring is a core component of many biologically active molecules, and its substitution pattern can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its activity.

Position of Substituents: The location of substituents on the pyridine ring is a critical determinant of activity. In related pyridine-containing compounds, the position of functional groups can affect the molecule's ability to bind to its biological target. For instance, in a series of NNN pincer-type ligands, substitution at the 4-position of the pyridine ring was shown to directly influence the electronic properties of a coordinated metal center. nih.govrsc.orgsemanticscholar.org This highlights the electronic sensitivity of this position, which in 1-(2-bromoethyl)-4-pyridone-3-carboxamide is occupied by the pyridone oxygen. Any additional substituents on the ring would likely have their effect modulated by the existing groups.

Type of Substituents (Electron-Donating vs. Electron-Withdrawing): The electronic nature of substituents on the pyridine ring plays a pivotal role in modulating molecular activity.

Electron-donating groups (EDGs) , such as -OH, -NH2, and -OCH3, can increase the electron density of the pyridine ring. In some pyridine derivatives, the presence and number of methoxy groups have been shown to enhance antiproliferative activity. nih.gov Generally, EDGs can increase the basicity of the pyridine nitrogen and influence hydrogen bonding capabilities, which may be crucial for receptor interaction. nih.govrsc.orgsemanticscholar.org

Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and halogens (e.g., -Cl, -Br, -F), decrease the electron density of the ring. In studies of thieno[2,3-b]pyridine derivatives, compounds bearing a cyano (-CN) group, a strong EWG, were found to be active as FOXM1 inhibitors, while those with other EWGs like -NO2 were not, suggesting a specific electronic or binding requirement. mdpi.com The presence of EWGs can also influence the geometry and bond lengths within the molecule when it interacts with other entities, such as metal ions. nih.govrsc.orgsemanticscholar.org

The table below summarizes the general effects of electron-donating and electron-withdrawing groups on the pyridine ring based on studies of related compounds.

| Substituent Type | Examples | General Effect on Pyridine Ring | Potential Impact on Molecular Activity |

| Electron-Donating | -OH, -NH2, -OCH3, -CH3 | Increases electron density | May enhance binding through increased basicity and hydrogen bonding potential. |

| Electron-Withdrawing | -NO2, -CN, -CF3, Halogens | Decreases electron density | Can alter binding affinity and selectivity; may be crucial for specific interactions. |

It is important to note that the interplay between the position and the electronic nature of substituents is complex and can lead to varied outcomes in biological activity.

Role of the 2-Bromoethyl Side Chain in Molecular Activity

The N-1 substituent of the 4-pyridone ring, in this case, a 2-bromoethyl group, is a key feature that can significantly impact the molecule's properties and interactions.

The 2-bromoethyl side chain introduces several important characteristics:

Alkylation Potential: The bromine atom is a good leaving group, making the 2-bromoethyl chain a potential alkylating agent. This could allow the molecule to form a covalent bond with its biological target, leading to irreversible inhibition. The reactivity of this group would be a critical factor in its biological effect.

Size and Flexibility: The length and flexibility of the N-1 side chain are crucial for optimal positioning within a binding pocket. The ethyl linker provides a degree of conformational freedom that can allow the molecule to adopt a favorable orientation for interaction with a receptor.

Lipophilicity: The presence of the bromoethyl group will increase the lipophilicity of the molecule compared to an unsubstituted or N-methylated analog. This can influence its ability to cross cell membranes and its distribution within biological systems.

While direct studies on the 2-bromoethyl group in this specific context are not available, research on other N-substituted pyridones has shown that the nature of the N-1 substituent is critical for activity. For example, in a series of 2-pyridone derivatives, small substituents at the N-3 position were found to positively influence antiviral activity. unifi.it This underscores the importance of the substitution pattern around the core ring structure.

Influence of Carboxamide Substituents on Molecular Interactions and Activity

The carboxamide group at the 3-position of the 4-pyridone ring is a key functional group that can participate in various non-covalent interactions, particularly hydrogen bonding.

Hydrogen Bonding: The amide group has both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O), allowing it to form strong and directional interactions with biological macromolecules like proteins and nucleic acids. These interactions are often fundamental for molecular recognition and binding affinity. In related pyridine-3-carboxamide (B1143946) derivatives, the -CONH- moiety has been shown to be crucial for hydrogen bonding interactions within the active site of enzymes. nih.gov

Substitution on the Carboxamide Nitrogen: While the primary carboxamide (-CONH2) in the parent compound is unsubstituted, modifications at this position would be expected to have a significant impact on activity.

Primary vs. Secondary vs. Tertiary Amides: Replacing the hydrogens of the primary amide with alkyl or aryl groups would create secondary or tertiary amides. This would alter the hydrogen bonding capacity (a secondary amide can still act as a hydrogen bond donor, while a tertiary amide cannot) and introduce steric bulk, which could either enhance or hinder binding depending on the topology of the target's binding site. Studies on pyrimidine-4-carboxamides have shown that conformational restriction of substituents on the carboxamide nitrogen can lead to increased inhibitory potency. researchgate.net

The following table illustrates the potential impact of modifying the carboxamide group.

| Carboxamide Type | Structure | Hydrogen Bond Donor/Acceptor | Potential SAR Implications |

| Primary | -CONH2 | 1 Donor, 1 Acceptor | Can form multiple hydrogen bonds. |

| Secondary | -CONHR | 1 Donor, 1 Acceptor | Retains hydrogen bond donor capability; R group can introduce new interactions or steric clash. |

| Tertiary | -CONR2 | 0 Donors, 1 Acceptor | Loses hydrogen bond donor capability; R groups can significantly alter steric and electronic properties. |

The orientation and electronic environment of the carboxamide group are thus critical for the molecule's ability to engage with its biological target.

Conformational Effects on SAR

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its biological activity. For 1-(2-bromoethyl)-4-pyridone-3-carboxamide, rotational freedom around single bonds allows the molecule to adopt various conformations.

Rotational Bonds and Conformational Flexibility: Key rotatable bonds in this molecule include those in the 2-bromoethyl side chain and the bond connecting the carboxamide group to the pyridine ring. The relative orientation of these groups can either facilitate or prevent effective binding to a receptor.

Side Chain Conformation: The conformation of the 2-bromoethyl group will determine the spatial position of the bromine atom, which could be important for either steric interactions or potential alkylation.

Carboxamide Orientation: The orientation of the carboxamide group relative to the pyridine ring can influence its ability to form key hydrogen bonds.

Conformational Restriction: In drug design, it is often beneficial to introduce conformational constraints to lock a molecule into its bioactive conformation. This can lead to increased potency and selectivity. While no specific conformational analysis has been performed on 1-(2-bromoethyl)-4-pyridone-3-carboxamide, studies on other classes of molecules, such as indole carboxamides, have demonstrated that conformationally constrained scaffolds can lead to a gain in activity. nih.gov The introduction of cyclic structures or double bonds can be strategies to reduce conformational flexibility and explore the bioactive conformation.

Pharmacophore Identification and Molecular Activity Mapping

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of a class of compounds is a key step in understanding their SAR and in designing new, more potent analogs.

For the 4-pyridone-3-carboxamide scaffold, a hypothetical pharmacophore can be proposed based on its structural features and by analogy to related compounds.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor: The pyridone oxygen at the 4-position and the carbonyl oxygen of the carboxamide are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The amide -NH2 group provides two hydrogen bond donors.

Aromatic/Hydrophobic Region: The pyridine ring itself can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions.

Potential Alkylating Center: The bromine atom on the ethyl side chain could act as a reactive site for covalent bond formation.

A pharmacophore model for related pyridine-3-carboxamide-6-yl-urea analogues identified key features including hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring, which were found to be significant for interactions with the target enzyme. scispace.com Similarly, a pharmacophore model for HBV inhibitors based on pyridinone scaffolds included hydrophobic points, hydrogen bond acceptors, and a hydrogen bond donor. frontiersin.org

The table below outlines the likely pharmacophoric features of 1-(2-bromoethyl)-4-pyridone-3-carboxamide.

| Structural Feature | Pharmacophoric Role | Potential Importance in Molecular Activity |

| Pyridone Oxygen | Hydrogen Bond Acceptor | Crucial for anchoring the molecule in a binding pocket. |

| Carboxamide C=O | Hydrogen Bond Acceptor | Can form key hydrogen bonds with receptor residues. |

| Carboxamide -NH2 | Hydrogen Bond Donor | Essential for directional interactions and binding specificity. |

| Pyridine Ring | Aromatic/Hydrophobic Feature | Can engage in stacking interactions with aromatic amino acid residues. |

| Bromoethyl Group | Hydrophobic/Reactive Group | Contributes to lipophilicity and may enable covalent modification of the target. |

Mapping these features onto the molecular structure provides a framework for understanding how 1-(2-bromoethyl)-4-pyridone-3-carboxamide might interact with a biological target and guides the design of future analogs with potentially improved activity.

Mechanistic Investigations of Molecular and Cellular Interactions

Probing Interactions with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)

There is no available research that characterizes the binding of 1-(2-bromoethyl)-4H-pyridine-3-carboxamide to biological macromolecules.

Characterization of Binding Sites and Modes (In vitro)

No in vitro studies have been published that identify or characterize the binding sites or modes of interaction between this compound and macromolecules such as DNA, proteins, or enzymes.

Enzyme Inhibition or Activation Mechanisms (In vitro)

Information regarding the potential for this compound to act as an enzyme inhibitor or activator is not present in the current scientific literature. Mechanistic studies on this topic are absent.

Cellular Pathway Modulation (In vitro, excluding cytotoxicity/adverse effects)

There are no in vitro studies available that investigate the modulation of any cellular pathways by this compound.

Modulation of Cellular Processes (e.g., DNA replication, repair mechanisms, apoptosis, cell cycle if mechanistic)

The scientific record contains no data on the effects of this compound on fundamental cellular processes such as DNA replication, DNA repair, apoptosis, or the cell cycle from a mechanistic standpoint.

Intracellular Localization and Fate

Studies determining the uptake, intracellular distribution, and ultimate fate of this compound within cells have not been conducted or reported.

Role as a Chemical Probe or Synthon in Biochemical Research

There is no documented use of this compound as a chemical probe for studying biological systems or as a synthon (a building block) in the context of biochemical research. While the pyridine-3-carboxamide (B1143946) scaffold is common in medicinal chemistry, the specific derivative has not been highlighted for these applications in available literature.

Future Research Directions and Translational Perspectives

Development of Novel Analogs and Libraries for Targeted Research

The pyridine-3-carboxamide (B1143946) scaffold is a fundamental component in numerous biologically active compounds, including the coenzyme NAD and various therapeutic agents. nih.govresearchgate.net Research has consistently shown that modifying this core structure can lead to potent and selective agents for various diseases. rsc.org The bromoethyl moiety of 1-(2-bromoethyl)-4H-pyridine-3-carboxamide serves as an electrophilic site, ideal for reaction with a wide range of nucleophiles. This reactivity is a cornerstone for future research in developing libraries of novel analogs for targeted research.

Future synthetic efforts could focus on reacting this compound with various amines, thiols, alcohols, and other nucleophilic agents to generate a diverse library of derivatives. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around the core scaffold. Such libraries are invaluable for high-throughput screening against a multitude of biological targets. For instance, studies on other pyridine-3-carboxamide derivatives have identified potent inhibitors of bacterial, fungal, and mycobacterial growth. researchgate.netasm.orgnih.gov

A key research direction would be to perform detailed Structure-Activity Relationship (SAR) studies on these newly synthesized analogs. nih.govasm.org By correlating the structural modifications with changes in biological activity, researchers can identify key pharmacophoric features required for potency and selectivity. For example, research on related compounds has shown that the nature and position of substituents on the pyridine (B92270) ring and the carboxamide group dramatically influence their efficacy against targets like Mycobacterium tuberculosis and various fungal pathogens. asm.orgnih.govresearchgate.net

Table 1: Exemplar Research Findings on Pyridine-3-Carboxamide Analogs

| Compound Class | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | Bacterial Wilt (R. solanacearum) | Analogs with specific substitutions showed significant disease resistance in tomatoes, highlighting the importance of substituent patterns for bioactivity. | nih.govresearchgate.net |

| Pyridine carboxamide derivatives | Tuberculosis (M. tuberculosis) | A primary hit, MMV687254, was identified as a prodrug activated by the amidase AmiC, leading to the development of an optimized lead with in vivo efficacy. | asm.orgresearchgate.net |

| Diarylamine-modified pyridine carboxamides | Fungal Pathogens (B. cinerea) | Compound 3f was identified as a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), matching the activity of the commercial fungicide thifluzamide. | nih.govjst.go.jp |

| Pyridine carbothioamide derivatives | Urease Inhibition | Derivatives showed potent urease inhibition, with docking studies revealing key binding interactions involving hydrogen bonding and π-π stacking. | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. osu.eduucc.ie For this compound and its future derivatives, this integrated approach will be crucial for accelerating discovery and optimizing molecular properties.

In silico techniques like molecular docking and molecular dynamics (MD) simulations can provide profound insights into how these molecules might interact with specific biological targets. mdpi.comnih.gov Researchers can model the binding of potential analogs to the active sites of enzymes implicated in diseases like cancer, bacterial infections, or neurodegenerative disorders. nih.govchemrxiv.orgresearchgate.net These computational predictions help prioritize which analogs to synthesize, saving significant time and resources. For example, docking studies on pyridine-3-carboxamide analogs have successfully identified key interactions and predicted binding affinities, which were later confirmed by experimental assays. nih.govresearchgate.netnih.gov

Furthermore, quantum mechanical methods such as Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. researchgate.netwisc.edu This information is vital for explaining observed reactivity and guiding the design of molecules with desired electronic or photophysical properties.

The experimental validation of computational hypotheses is the second critical component of this integrated approach. osu.edu This involves the chemical synthesis of the prioritized compounds, followed by rigorous in vitro and in cellulo biological evaluation to confirm their activity and mechanism of action. nih.govnsc.ruresearchgate.net

Exploration of Undiscovered Mechanistic Pathways

While the pyridine-3-carboxamide moiety is well-known, the introduction of the N-(2-bromoethyl) group could lead to novel biological activities and mechanisms of action. A significant future research direction is to uncover these pathways.

One promising area of investigation is the role of these compounds as potential enzyme inhibitors or modulators. The parent structure is an analog of nicotinamide, a precursor to the essential coenzyme NAD+. Therefore, derivatives could potentially interact with enzymes in the NAD+ metabolic pathway. mdpi.com Studies on related pyridone derivatives have shown they can be metabolized within cells to form analogs of NAD+, affecting cellular energetics and potentially inducing processes like autophagy. mdpi.comnih.gov Investigating whether this compound or its metabolites interfere with NAD-dependent enzymes is a compelling research question.

Another avenue is exploring its potential as a covalent inhibitor. The reactive bromoethyl group can form a covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of a target protein. This irreversible inhibition can lead to high potency and prolonged duration of action. Identifying the potential protein targets for such covalent modification would be a major breakthrough.

Furthermore, the metabolism of this compound is an unexplored frontier. Cellular enzymes could transform the bromoethyl group, leading to metabolites with distinct biological profiles. For instance, the compound 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), a metabolite of nicotinamide, has been identified as an endothelial toxin and oncometabolite, highlighting how metabolic transformation can produce highly active species. nih.govnih.gov

Potential for Functional Material Development based on Chemical Properties

The applications of pyridine-containing compounds extend beyond medicine into the realm of material science. The structural features of this compound suggest its potential as a monomer or building block for novel functional materials.

The bromoethyl group can serve as an initiating site for polymerization reactions, such as atom transfer radical polymerization (ATRP), or as a reactive handle for grafting the molecule onto polymer backbones or surfaces. This could be used to create materials with specific surface properties, such as antimicrobial coatings, by leveraging the known biological activities of the pyridine-carboxamide core.

Additionally, the pyridine ring and amide linkages are capable of forming strong intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial for the self-assembly of molecules into ordered structures. Research has shown that pyridine derivatives can be incorporated into polyamides and other polymers, imparting specific thermal and spectroscopic properties. nih.gov It is conceivable that derivatives of this compound could be designed to self-assemble into supramolecular structures like gels, liquid crystals, or porous frameworks. Experimental and computational studies on pyridine-modified covalent-organic frameworks (COFs) have demonstrated enhanced stability, suggesting a role for such moieties in advanced material design. rsc.org The development of such materials could lead to applications in catalysis, separations, or sensing.

Q & A

Q. How does the compound interact with indoor surface materials in environmental chemistry studies?

- Methodological Answer : Use microspectroscopic imaging (AFM, ToF-SIMS) to track adsorption/desorption on surfaces like silica or PVC. Quantify surface reactivity via quartz crystal microbalance (QCM) measurements under controlled humidity. Compare with computational adsorption isotherms .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental conditions (e.g., solvent purity, temperature gradients).

- Step 2 : Replicate studies using orthogonal methods (e.g., NMR vs. XRD for structural confirmation).

- Step 3 : Apply multivariate analysis to isolate confounding variables (e.g., trace metal contaminants in catalysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.